molecular formula C15H12ClN3O2 B5695769 6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B5695769
M. Wt: 301.73 g/mol
InChI Key: YXNAGBDBINETRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine, also known as CMOP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in cancer growth and inflammation. This compound may also act by modulating the activity of certain receptors in the brain that are involved in neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific studies. One study found that this compound was able to reduce the levels of certain inflammatory markers in the blood of mice, suggesting that it may have anti-inflammatory effects. Another study found that this compound was able to increase the levels of certain antioxidants in the brain of rats, indicating that it may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, more research is needed to determine the optimal dosage and administration route of this compound for different therapeutic applications.

Future Directions

There are several future directions for research on 6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine. One area of interest is investigating its potential use as a therapeutic agent for cancer and inflammation. Another area of interest is exploring its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves the reaction of 4-chloroaniline and 2-methoxypyridine-3-carboxaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to produce this compound. The purity of the compound is typically verified using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine has been investigated for its potential therapeutic applications in various scientific studies. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties. Another study found that this compound was able to reduce inflammation in mice, indicating that it may have anti-inflammatory effects. This compound has also been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-9-17-14(19-21-9)12-7-8-13(18-15(12)20-2)10-3-5-11(16)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNAGBDBINETRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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